ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
Ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound featuring a combination of indole, pyrimidine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate typically involves multi-step organic reactionsThe final step involves esterification with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
2,3-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions.
Indole derivatives: Compounds containing the indole moiety, known for their biological activity.
Uniqueness
Ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H17Cl2N3O4S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H17Cl2N3O4S/c1-2-32-19(29)12-27-11-13(14-6-3-4-8-17(14)27)10-15-21(30)26-23(33)28(22(15)31)18-9-5-7-16(24)20(18)25/h3-11H,2,12H2,1H3,(H,26,30,33)/b15-10+ |
InChI Key |
OHNYAZPKPWWAJZ-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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